4-(5-Bromo-6-methylpyrazin-2-YL)morpholine
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Overview
Description
4-(5-Bromo-6-methylpyrazin-2-YL)morpholine is an organic compound with the molecular formula C9H12BrN3O It is a derivative of morpholine, a heterocyclic amine, and contains a brominated pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-6-methylpyrazin-2-YL)morpholine typically involves the reaction of 5-bromo-6-methylpyrazine with morpholine. One common method is the nucleophilic substitution reaction where the bromine atom on the pyrazine ring is replaced by the morpholine group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-6-methylpyrazin-2-YL)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron compounds are typically used.
Major Products Formed
The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in a new substituted pyrazine derivative.
Scientific Research Applications
4-(5-Bromo-6-methylpyrazin-2-YL)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-6-methylpyrazin-2-YL)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrazine ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-6-methylpyridin-2-yl)morpholine
- 4-(6-Bromopyrazin-2-yl)morpholine
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
Uniqueness
4-(5-Bromo-6-methylpyrazin-2-YL)morpholine is unique due to the presence of both a brominated pyrazine ring and a morpholine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12BrN3O |
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Molecular Weight |
258.12 g/mol |
IUPAC Name |
4-(5-bromo-6-methylpyrazin-2-yl)morpholine |
InChI |
InChI=1S/C9H12BrN3O/c1-7-9(10)11-6-8(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |
InChI Key |
QNSGUCKBTPVDSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)N2CCOCC2 |
Origin of Product |
United States |
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